molecular formula C19H12FN3O3S2 B11191910 methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate

methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate

Cat. No.: B11191910
M. Wt: 413.4 g/mol
InChI Key: AOQVWXKPAKLJGI-GXDHUFHOSA-N
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Description

Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole ring, a fluorophenyl group, and an imidazolidinone core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.

    Final Assembly: The final step involves the coupling of the benzothiazole and imidazolidinone intermediates, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-phenyl-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

    Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate: Features a methyl group instead of fluorine, which may influence its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C19H12FN3O3S2

Molecular Weight

413.4 g/mol

IUPAC Name

methyl (2E)-2-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]acetate

InChI

InChI=1S/C19H12FN3O3S2/c1-26-16(24)10-14-17(25)23(18-21-13-4-2-3-5-15(13)28-18)19(27)22(14)12-8-6-11(20)7-9-12/h2-10H,1H3/b14-10+

InChI Key

AOQVWXKPAKLJGI-GXDHUFHOSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N(C(=S)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=S)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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